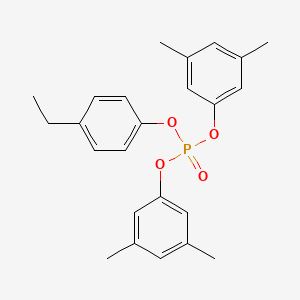
4-Ethyl-3',3'',5',5''-Tetramethyltriphenyl Phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-3’,3’‘,5’,5’'-Tetramethyltriphenyl Phosphate is an organic compound with the molecular formula C24H27O4P and a molecular weight of 410.454 g/mol . This compound is known for its unique structural features, which include a phosphate group attached to a triphenyl backbone with ethyl and methyl substituents. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 4-Ethyl-3’,3’‘,5’,5’'-Tetramethyltriphenyl Phosphate typically involves the reaction of triphenyl phosphate with ethyl and methyl substituents under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the substitution reactions. Industrial production methods may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature to achieve optimal yields .
Analyse Chemischer Reaktionen
4-Ethyl-3’,3’‘,5’,5’'-Tetramethyltriphenyl Phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: It can be reduced to form lower oxidation state phosphates.
Substitution: The ethyl and methyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-3’,3’‘,5’,5’'-Tetramethyltriphenyl Phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the manufacture of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 4-Ethyl-3’,3’‘,5’,5’'-Tetramethyltriphenyl Phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form strong interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The ethyl and methyl substituents may also play a role in the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Ethyl-3’,3’‘,5’,5’'-Tetramethyltriphenyl Phosphate include other triphenyl phosphates with different substituents, such as:
Triphenyl Phosphate: Lacks the ethyl and methyl groups, making it less sterically hindered.
Triethyl Phosphate: Contains ethyl groups but lacks the methyl groups, resulting in different chemical properties.
Trimethyl Phosphate: Contains methyl groups but lacks the ethyl group, affecting its reactivity and applications. The uniqueness of 4-Ethyl-3’,3’‘,5’,5’'-Tetramethyltriphenyl Phosphate lies in its specific combination of ethyl and methyl substituents, which confer distinct chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
7144-07-2 |
|---|---|
Molekularformel |
C24H27O4P |
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
bis(3,5-dimethylphenyl) (4-ethylphenyl) phosphate |
InChI |
InChI=1S/C24H27O4P/c1-6-21-7-9-22(10-8-21)26-29(25,27-23-13-17(2)11-18(3)14-23)28-24-15-19(4)12-20(5)16-24/h7-16H,6H2,1-5H3 |
InChI-Schlüssel |
UVEZKBHSZJILKL-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OP(=O)(OC2=CC(=CC(=C2)C)C)OC3=CC(=CC(=C3)C)C |
Kanonische SMILES |
CCC1=CC=C(C=C1)OP(=O)(OC2=CC(=CC(=C2)C)C)OC3=CC(=CC(=C3)C)C |
Key on ui other cas no. |
7144-07-2 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















